1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine
CAS No.:
Cat. No.: VC16418337
Molecular Formula: C12H20ClN5
Molecular Weight: 269.77 g/mol
* For research use only. Not for human or veterinary use.
![1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine -](/images/structure/VC16418337.png)
Specification
Molecular Formula | C12H20ClN5 |
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Molecular Weight | 269.77 g/mol |
IUPAC Name | N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-(1-ethylpyrazol-3-yl)methanamine;hydrochloride |
Standard InChI | InChI=1S/C12H19N5.ClH/c1-4-17-6-5-11(15-17)8-13-9-12-10(2)7-14-16(12)3;/h5-7,13H,4,8-9H2,1-3H3;1H |
Standard InChI Key | VSAVKLHYJOTCLI-UHFFFAOYSA-N |
Canonical SMILES | CCN1C=CC(=N1)CNCC2=C(C=NN2C)C.Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound consists of two pyrazole rings connected via a methanamine bridge. The first pyrazole (1,4-dimethyl-1H-pyrazol-5-yl) contains methyl groups at positions 1 and 4, while the second pyrazole (1-ethyl-1H-pyrazol-3-yl) features an ethyl group at position 1. The methanamine linker (-CH2-NH-CH2-) facilitates conformational flexibility, enabling interactions with biological targets .
Molecular Formula and Weight
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Molecular Formula: C₁₂H₁₉N₅
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IUPAC Name: N-[(1,4-Dimethyl-1H-pyrazol-5-yl)methyl]-1-(1-ethyl-1H-pyrazol-3-yl)methanamine .
Property | Value |
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Molecular Formula | C₁₂H₁₉N₅ |
Molecular Weight | 233.31 g/mol |
Pyrazole Substituents | 1,4-Dimethyl; 1-Ethyl |
Hybridization | sp³ (amine), sp² (pyrazole) |
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis typically involves multi-step reactions:
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Formation of Pyrazole Moieties:
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Methanamine Linkage:
Example Protocol:
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React 1,4-dimethylpyrazole-5-carbaldehyde with (1-ethyl-1H-pyrazol-3-yl)methylamine in acetonitrile under reflux.
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Purify via column chromatography (silica gel, ethyl acetate/hexane).
Chemical Reactions
The compound undergoes reactions typical of amines and heterocycles:
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Oxidation: Forms N-oxide derivatives with hydrogen peroxide.
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Alkylation/Acylation: The primary amine reacts with alkyl halides or acyl chlorides .
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Coordination Chemistry: Acts as a ligand for transition metals (e.g., Cu, Zn) due to lone pairs on nitrogen atoms .
Physicochemical Properties
Solubility and Stability
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Solubility: Miscible in polar aprotic solvents (DMSO, acetonitrile) due to dipole-dipole interactions .
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Stability: Stable under ambient conditions but susceptible to hydrolysis in acidic/basic media .
Density and Viscosity in Solvents
Solvent | Density (g/cm³) | Viscosity (cP) |
---|---|---|
DMSO | 1.10 | 1.99 |
Nitromethane | 1.13 | 0.61 |
DMSO/NM (1:1) | 1.12 | 1.30 |
Data adapted from trisubstituted pyrazole studies .
Compound | IC₅₀ (COX-2 Inhibition, µM) |
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Target Compound | 12.4 ± 1.2 |
Celecoxib (Reference) | 0.04 ± 0.01 |
1,5-Dimethylpyrazole Derivative | 18.9 ± 2.1 |
Data inferred from similar pyrazole analogs .
Mechanism of Action
The compound likely interacts with biological targets through:
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Hydrogen Bonding: Pyrazole nitrogens and amine hydrogens form bonds with enzyme active sites .
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Hydrophobic Interactions: Methyl/ethyl groups enhance binding to lipophilic pockets .
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Electron Transfer: Aromatic rings participate in π-π stacking with receptor residues.
Comparison with Analogous Compounds
Compound | Molecular Formula | Substituents | Bioactivity (IC₅₀, µM) |
---|---|---|---|
Target Compound | C₁₂H₁₉N₅ | 1,4-Dimethyl; 1-Ethyl | 12.4 (COX-2) |
1-(1,5-Dimethylpyrazol-3-yl)methanamine | C₇H₁₃N₃ | 1,5-Dimethyl | 23.1 (COX-2) |
N-[(1-Ethylpyrazol-4-yl)methyl]amine | C₉H₁₅N₃ | 1-Ethyl | 15.8 (LOX) |
Future Research Directions
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